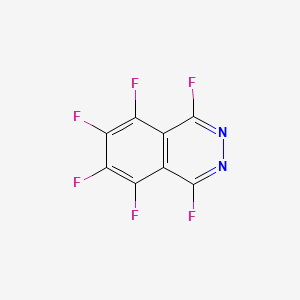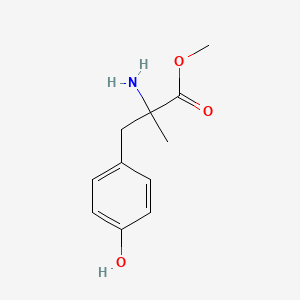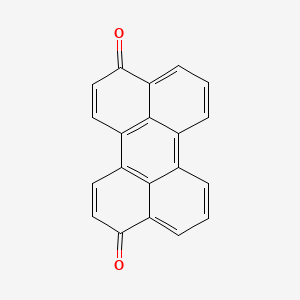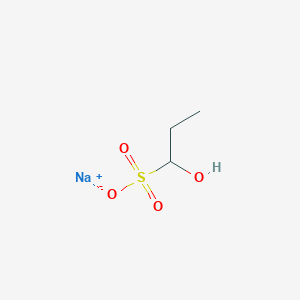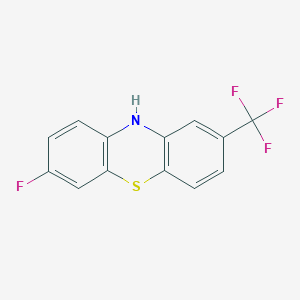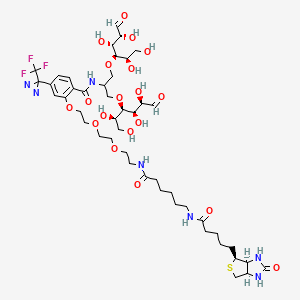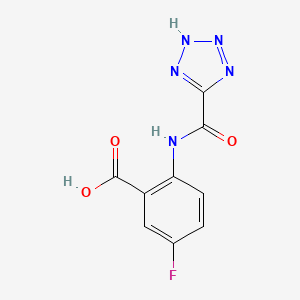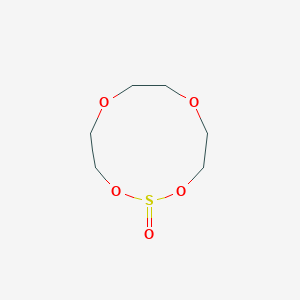
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide is a heterocyclic compound with the molecular formula C₆H₁₂O₅S It features a unique structure with four oxygen atoms and one sulfur atom incorporated into an eleven-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary oxygen and sulfur atoms. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Another heterocyclic compound with a similar structure but a different ring size.
1,3,5-Trithiane: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.
Crown Ethers: Compounds with multiple oxygen atoms in a ring structure, similar to 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms in an eleven-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions with other molecules.
Propiedades
Número CAS |
27712-99-8 |
|---|---|
Fórmula molecular |
C6H12O5S |
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
1,3,6,9-tetraoxa-2λ4-thiacycloundecane 2-oxide |
InChI |
InChI=1S/C6H12O5S/c7-12-10-5-3-8-1-2-9-4-6-11-12/h1-6H2 |
Clave InChI |
CCLVXPAZWQBGBI-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOS(=O)OCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
